Depsidone

Description

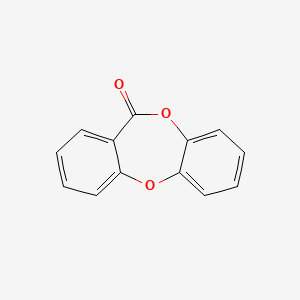

Structure

3D Structure

Properties

CAS No. |

3580-77-6 |

|---|---|

Molecular Formula |

C13H8O3 |

Molecular Weight |

212.2 g/mol |

IUPAC Name |

benzo[b][1,4]benzodioxepin-6-one |

InChI |

InChI=1S/C13H8O3/c14-13-9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16-13/h1-8H |

InChI Key |

YCJBWNIROIXYPD-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2 |

Other CAS No. |

3580-77-6 |

Synonyms |

depsidone |

Origin of Product |

United States |

Foundational & Exploratory

The Depsidone Family: A Comprehensive Technical Guide to Their Natural Origins and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depsidones, a significant class of polyphenolic compounds, are predominantly secondary metabolites found in lichens and fungi, with some occurrences in plants.[1][2] Structurally characterized by a dibenzo[b,e][1][3]dioxepin-11-one core, these molecules are formed through the oxidative cyclization of depside precursors.[4] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have positioned them as compounds of high interest in the fields of pharmacology and drug development. This technical guide provides an in-depth exploration of the natural sources of depsidones, detailed biosynthetic pathways of key examples, comprehensive experimental protocols for their isolation and analysis, and an overview of their interaction with critical cellular signaling pathways.

Natural Sources of Depsidones

Depsidones are most abundantly found in lichens, where they are produced by the fungal partner (mycobiont) and are typically deposited in the medullary layer of the lichen thallus.[4] Fungi, particularly endophytic and marine-derived species, are also prolific producers of depsidones.[2] While less common, some higher plants have been shown to synthesize these compounds.[2]

This section summarizes the quantitative data for several key depsidones found in various natural sources. The concentration of these compounds can vary significantly based on the species, geographical location, and environmental conditions.

| Depsidone | Natural Source (Species) | Family | Concentration (% dry weight or mg/g DW) | Reference(s) |

| Salazinic Acid | Parmotrema tinctorum | Parmeliaceae | ca. 16% | [1][2] |

| Parmotrema delicatulum | Parmeliaceae | ca. 16% | [1][2] | |

| Parmelia sulcata | Parmeliaceae | 388.28 ± 7.77 µg/mg | [5] | |

| Hypotrachyna cirrhata | Parmeliaceae | Present (major component) | [6] | |

| Norstictic Acid | Xanthoparmelia chlorochroa | Parmeliaceae | 0.2% to 6.5% | [7] |

| Usnea strigosa | Parmeliaceae | Not specified, but isolated | ||

| Hypogymnia physodes | Parmeliaceae | Present | [5] | |

| Physodic Acid | Hypogymnia physodes | Parmeliaceae | 54.3 mg/g DW | [5] |

| 3-Hydroxyphysodic Acid | Hypogymnia physodes | Parmeliaceae | 48.8 mg/g DW | [5] |

| Physodalic Acid | Hypogymnia physodes | Parmeliaceae | 106.2 mg/g DW | [5] |

| Pannarin (B1202347) | Lecanora spp. | Lecanoraceae | Present | [8] |

Biosynthesis of Depsidones

The biosynthesis of depsidones originates from the polyketide pathway, a fundamental route for the production of a vast array of secondary metabolites in fungi.[9] The general scheme involves the formation of two separate phenolic units, derived from acetyl-CoA and malonyl-CoA, by non-reducing polyketide synthases (NR-PKSs). These units are then joined to form a depside intermediate, which subsequently undergoes an intramolecular oxidative cyclization, catalyzed by a cytochrome P450 monooxygenase, to create the characteristic this compound core structure.[10]

Biosynthesis of Norstictic Acid

The proposed biosynthetic pathway for norstictic acid is a well-studied example of this compound formation.

Biosynthesis of Salazinic Acid

The biosynthesis of salazinic acid is believed to follow a similar pathway to norstictic acid, originating from polyketide precursors to form a depside intermediate which then undergoes oxidative cyclization. While the specific enzymes have not been fully elucidated, it is understood to be a product of the acetate-polymalonate pathway.[11]

Biosynthesis of Pannarin

The detailed biosynthetic pathway of pannarin is not as well-defined as that of other depsidones. It is known to be a polyketide-derived metabolite, and its formation likely involves a series of enzymatic steps including condensation, cyclization, and tailoring reactions catalyzed by polyketide synthases and other modifying enzymes.[12]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of major depsidones from their natural sources.

Extraction and Purification of Norstictic Acid from Usnea strigosa

Protocol 1: Acetone (B3395972) Extraction and Preparative Thin-Layer Chromatography (TLC)

-

Lichen Material Preparation:

-

Clean the thalli of Usnea strigosa to remove any debris.

-

Air-dry the lichen material to a constant weight.

-

Grind the dried lichen into a fine powder.

-

-

Extraction:

-

Macerate the powdered lichen material with acetone at room temperature.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Preparative TLC Purification:

-

Dissolve the crude extract in a minimal amount of acetone.

-

Apply the concentrated extract as a band onto a preparative TLC plate (Silica gel 60 F254).

-

Develop the plate in a solvent system of Toluene:Dioxane:Acetic acid (180:45:5 v/v/v).

-

Visualize the separated bands under UV light (254 nm). Norstictic acid will appear as a dark spot.

-

Scrape the silica (B1680970) gel band corresponding to norstictic acid.

-

Elute the norstictic acid from the silica gel with acetone.

-

Filter the solution and evaporate the solvent to yield purified norstictic acid.

-

Isolation of Salazinic Acid from Parmotrema species

Protocol 2: Precipitation Method

-

Extraction:

-

Extract the dried and powdered lichen thalli of a Parmotrema species with acetone.

-

Concentrate the acetone extract to a smaller volume.

-

-

Precipitation:

General Workflow for this compound Isolation and Analysis

The following diagram illustrates a general workflow for the isolation and analysis of depsidones from lichen material.

Signaling Pathways Modulated by Depsidones

Depsidones exert their biological effects by interacting with and modulating various cellular signaling pathways. Understanding these interactions is crucial for the development of targeted therapies.

Inhibition of the c-Met Signaling Pathway by Norstictic Acid

Norstictic acid has been identified as an inhibitor of the c-Met receptor tyrosine kinase, a key player in cancer cell proliferation, migration, and invasion. By inhibiting c-Met, norstictic acid can suppress downstream signaling cascades.

Modulation of the NF-κB Signaling Pathway by Salazinic Acid

Salazinic acid has been shown to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation and immune responses. By affecting this pathway, salazinic acid can exert anti-inflammatory effects.

Conclusion

Depsidones represent a structurally diverse and biologically significant class of natural products. Their prevalence in lichens and fungi, coupled with their potent pharmacological activities, underscores their importance as lead compounds in drug discovery. This technical guide has provided a comprehensive overview of their natural sources, biosynthetic origins, and mechanisms of action. The detailed experimental protocols and visual representations of key pathways are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these remarkable molecules. Further investigation into the biosynthesis of less-studied depsidones and the elucidation of their interactions with a broader range of cellular targets will undoubtedly pave the way for novel therapeutic interventions.

References

- 1. connectsci.au [connectsci.au]

- 2. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Fingerprint Analysis with the Antioxidant and Cytotoxic Activities of Selected Lichens Combined with the Chemometric Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. connectsci.au [connectsci.au]

- 8. researchgate.net [researchgate.net]

- 9. sketchviz.com [sketchviz.com]

- 10. Characterization of the this compound gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in this compound assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Type III polyketide synthases in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure of the lichen this compound pannarin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Depsidones: A Technical Guide to Chemical Structure, Properties, and Experimental Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Depsidones are a significant class of polyphenolic secondary metabolites predominantly produced by lichens and fungi.[1] Characterized by a core 11H-dibenzo[b,e][2][3]dioxepin-11-one scaffold, these compounds exhibit a wide array of promising biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.[1] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key experimental methodologies pertinent to the study of depsidones. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Core Chemical Structure and Nomenclature

Depsidones are polyketides featuring a distinctive tricyclic framework. This structure arises from the intramolecular oxidative coupling of a depside precursor, which consists of two phenolic rings joined by an ester (depside) bond. The subsequent formation of an ether linkage between these rings creates the central seven-membered lactone ring characteristic of the depsidone core.[4]

The general structure is the 11H-dibenzo[b,e][2][3]dioxepin-11-one ring system. Variations in the substitution patterns on the two aromatic rings (referred to as Ring A and Ring B) give rise to the diverse family of known depsidones. Common substituents include methyl, hydroxyl, carboxyl, formyl, and longer alkyl chains.

Physicochemical and Spectroscopic Properties

The properties of depsidones are influenced by their substitution patterns. Generally, they are crystalline solids with high melting points and limited solubility in water. The following tables summarize key quantitative data for three well-studied depsidones: Norstictic Acid, Salazinic Acid, and Physodic Acid.

Table 1: Physicochemical Properties of Representative Depsidones

| Property | Norstictic Acid | Salazinic Acid | Physodic Acid |

| Molecular Formula | C₁₈H₁₂O₉[3] | C₁₈H₁₂O₁₀[5] | C₂₆H₃₀O₈[6] |

| Molecular Weight | 372.28 g/mol [2][3] | 388.3 g/mol [5][7] | 470.51 g/mol [6][8] |

| Appearance | White needle crystals[2] | Colourless needles[5] | Needles from methanol[8] |

| Melting Point (°C) | 280-284 (decomposes)[2] | 260–268 (decomposes)[5] | 205[8] |

| pKa₁ | 4.0[9] | Not available | Not available |

| logP (o/w) | 2.33 (estimated)[2] | 1.1 (estimated)[7] | 6.3 (estimated)[6] |

Table 2: Solubility of Representative Depsidones

| Solvent | Norstictic Acid | Salazinic Acid | Physodic Acid |

| Water | 8.09 mg/L (estimated)[2] | ~27 mg/L[5] | Practically insoluble[8] |

| DMSO | Soluble[2][10] | Soluble[11] | Soluble |

| Methanol | Soluble[10] | Soluble[11] | Soluble (hot)[8] |

| Ethanol | Soluble[10] | Soluble[11] | Somewhat soluble (cold)[8] |

| Acetone | Soluble[2] | Soluble | Soluble[8] |

| Chloroform (B151607) | Soluble[2] | Soluble | Somewhat soluble (hot)[8] |

Table 3: Spectroscopic Data of Representative Depsidones

| Spectroscopy | Norstictic Acid | Salazinic Acid | Physodic Acid |

| UV-Vis (λmax) | Not available | Not available | 256 nm (in 95% Ethanol)[8] |

| ¹H NMR | Characteristic signals for aromatic protons, methyl groups, and a formyl proton.[2] | Signals include aromatic protons, a methyl group, a hydroxymethyl group, and a formyl proton.[5] | Signals correspond to aromatic protons, pentyl and 2-oxoheptyl side chains. |

| ¹³C NMR | Complete assignments reported.[5] | Complete assignments reported.[5] | Data available. |

| Mass Spectrometry | M-H⁻ at m/z 371.0423 in negative ion mode.[2] | Molecular ion [M+1]⁺ at m/z 389. | Data available. |

Key Experimental Methodologies

Isolation of Depsidones from Lichens

The following is a generalized protocol for the extraction and isolation of depsidones from lichen thalli. The choice of solvents and chromatographic conditions may require optimization based on the specific lichen species and target this compound.

Protocol:

-

Sample Preparation:

-

Clean the collected lichen thalli of any debris (e.g., bark, soil).

-

Air-dry or freeze-dry the lichen material to remove moisture.

-

Grind the dried thalli into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the lichen powder in a suitable organic solvent. Acetone is commonly used and is effective for extracting a broad range of lichen metabolites, including depsidones.[12] Other solvents like methanol, ethanol, or chloroform can also be used.[2][10]

-

Perform the extraction at room temperature for several hours to days, or use a Soxhlet apparatus for a more exhaustive extraction.

-

Filter the mixture to separate the solvent extract from the solid lichen residue. Repeat the extraction process on the residue 2-3 times to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

-

Purification:

-

Crystallization: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., hot acetone) and allow it to cool slowly. Depsidones, being crystalline, may precipitate out. Filter the crystals and wash with a cold solvent to remove impurities. Recrystallization may be necessary to achieve high purity.

-

Column Chromatography: If the crude extract is a complex mixture, purification by column chromatography is required.

-

Pack a column with a stationary phase (e.g., silica (B1680970) gel).

-

Dissolve the crude extract and adsorb it onto a small amount of silica gel.

-

Load the sample onto the column and elute with a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) to ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the isolated compound.

-

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as NMR (¹H, ¹³C, COSY, HMBC), Mass Spectrometry (MS), IR, and UV-Vis spectroscopy.[13]

-

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14]

Protocol:

-

Preparation of Test Compound:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

-

Inoculum Preparation:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.[14]

-

Dilute the overnight culture to achieve a standardized concentration corresponding to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[15] Further dilute this suspension to the final required inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Setup (in a 96-well microtiter plate):

-

Add 50 µL of sterile broth to all wells from column 1 to 12.

-

Add 50 µL of the this compound stock solution to the first column, resulting in an initial test concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard the final 50 µL from column 10.

-

Column 11 serves as the growth control (broth + inoculum, no compound).

-

Column 12 serves as the sterility control (broth only).

-

Add 50 µL of the standardized inoculum to all wells from column 1 to 11. The final volume in each well should be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is defined as the lowest concentration of the this compound that completely inhibits visible growth of the microorganism.[14] Growth can be assessed visually or by measuring absorbance with a plate reader.

-

Biosynthesis and Biological Activities

Biosynthesis Pathway

Depsidones are biosynthesized from depside precursors. The key step is an intramolecular oxidative coupling reaction, catalyzed by a cytochrome P450 enzyme, which forms the ether linkage to create the central seven-membered ring.[4] This process converts a more flexible depside molecule into the rigid, planar structure of a this compound.

Spectrum of Biological Activities

Depsidones have been investigated for a wide range of pharmacological activities. Their rigid structure is thought to be crucial for their interaction with biological targets. The most frequently reported activities are summarized below.

Conclusion and Future Directions

Depsidones represent a structurally unique and biologically significant class of natural products. Their diverse pharmacological profiles, particularly in the areas of oncology and infectious diseases, make them attractive scaffolds for drug development. A thorough understanding of their chemical and physical properties is essential for their successful isolation, characterization, and derivatization. Future research should focus on elucidating the specific mechanisms of action for the most potent depsidones, exploring structure-activity relationships through synthetic modifications, and conducting further in vivo studies to validate their therapeutic potential.[1]

References

- 1. Lichen Depsidones with Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Norstictic Acid | C18H12O9 | CID 5379540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salazinic acid - Wikipedia [en.wikipedia.org]

- 6. Physodic Acid | C26H30O8 | CID 65751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Salazinic acid | C18H12O10 | CID 5320418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Physodic Acid [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. toku-e.com [toku-e.com]

- 11. Salazinic Acid | CAS 521-39-1 | Cayman Chemical | Biomol.com [biomol.com]

- 12. mdpi.com [mdpi.com]

- 13. A new this compound and antibacterial activities of compounds from Usnea undulata Stirton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of antimicrobial activity [protocols.io]

- 15. benchchem.com [benchchem.com]

The Architecture of a Natural Pharmacy: An In-depth Guide to the Biosynthesis of Depsidones in Lichens and Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depsidones represent a significant class of polyphenolic polyketides, predominantly produced by lichens and fungi. These compounds are characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure, which is formed by intramolecular oxidative coupling of a depside precursor. The diverse biological activities of depsidones, including antimicrobial, antioxidant, and cytotoxic properties, have made them attractive targets for drug discovery and development. Understanding the intricate biosynthetic pathways that lead to the vast structural diversity of depsidones is crucial for their targeted production and synthetic biology applications. This technical guide provides a comprehensive overview of the current knowledge on depsidone biosynthesis, focusing on the key enzymatic players, their mechanisms, and the genetic basis of their production.

Core Biosynthetic Pathway

The biosynthesis of depsidones is a multi-step process that begins with the formation of monocyclic aromatic carboxylic acids by non-reducing polyketide synthases (NR-PKSs). These precursors are then esterified to form a depside, which subsequently undergoes an intramolecular oxidative cyclization to yield the characteristic tricyclic this compound core. This pivotal cyclization step is catalyzed by cytochrome P450 monooxygenases (CYPs).

Key Enzymatic Players

-

Non-Reducing Polyketide Synthases (NR-PKSs): These large, multi-domain enzymes are responsible for the iterative condensation of acetyl-CoA and malonyl-CoA units to produce the initial polyketide chains. The programming of the NR-PKS dictates the structure of the resulting aromatic ring. In some cases, fatty acid synthases (FASs) provide the starter units for the NR-PKS, contributing to the diversity of the final products.[3]

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-thiolate proteins plays a crucial role in the final step of this compound biosynthesis. They catalyze the oxidative coupling of the depside precursor to form the ether linkage that defines the this compound structure.[3]

General Biosynthetic Scheme

The biosynthesis of a this compound can be broadly divided into the following stages:

-

Polyketide Synthesis: An NR-PKS synthesizes two distinct polyketide chains from acetyl-CoA and malonyl-CoA.

-

Depside Formation: The two polyketide-derived aromatic rings are linked via an ester bond to form a depside. This can be catalyzed by the NR-PKS itself or a separate esterase.

-

Oxidative Cyclization: A CYP enzyme catalyzes an intramolecular C-O bond formation between the two aromatic rings of the depside, leading to the formation of the this compound core.

-

Tailoring Modifications: The this compound core can be further modified by tailoring enzymes, such as methyltransferases, hydroxylases, and halogenases, to generate the vast diversity of naturally occurring depsidones.

dot

Caption: Generalized biosynthetic pathway of depsidones.

A Case Study: Olivetoric Acid and Physodic Acid Biosynthesis in Pseudevernia furfuracea

A well-studied example of depside and this compound biosynthesis is the production of olivetoric acid (a depside) and physodic acid (a this compound) in the lichen-forming fungus Pseudevernia furfuracea.[3] A specific biosynthetic gene cluster, designated PF33-1_006185, has been identified to be responsible for the synthesis of these compounds.[2] This cluster contains the genes encoding the core biosynthetic enzymes, including an NR-PKS and a CYP.

The proposed pathway involves the NR-PKS synthesizing olivetoric acid from two molecules of hexanoyl-CoA and six molecules of malonyl-CoA. Subsequently, the CYP encoded within the same gene cluster catalyzes the oxidative cyclization of olivetoric acid to form physodic acid.[4]

dot

Caption: Biosynthesis of olivetoric and physodic acid.

Quantitative Data

While detailed enzyme kinetic data for this compound biosynthetic enzymes are scarce in the literature, transcriptomic analysis of the Pseudevernia furfuracea PF33-1_006185 gene cluster provides insights into the expression levels of the key biosynthetic genes.

| Gene ID (in P. furfuracea) | Putative Function | Normalized Read Count (Physodic Acid Chemotype) | Normalized Read Count (Olivetoric Acid Chemotype) |

| Pfur33-1_006185 | Non-Reducing Polyketide Synthase (NR-PKS) | 1,234 | 1,567 |

| Pfur33-1_006186 | Cytochrome P450 (CYP) | 876 | 998 |

| Pfur33-1_006187 | Hypothetical Protein | 54 | 78 |

| Pfur33-1_006188 | Acyl-CoA Synthetase | 213 | 345 |

| Pfur33-1_006189 | MFS Transporter | 156 | 201 |

Data adapted from Singh et al. (2021).[2][4] Note: Normalized read counts are indicative of relative gene expression levels.

Experimental Protocols

The following sections provide generalized protocols for key experiments in the study of this compound biosynthesis. These protocols are based on methodologies reported in the literature and should be optimized for specific experimental conditions.

Protocol 1: Heterologous Expression of a this compound NR-PKS in Aspergillus nidulans

This protocol describes the general steps for expressing a putative this compound NR-PKS gene in the fungal host Aspergillus nidulans.

1. Vector Construction: a. Amplify the full-length coding sequence of the target NR-PKS gene from the genomic DNA of the producer organism. b. Clone the amplified gene into a suitable fungal expression vector under the control of a strong, inducible promoter (e.g., alcA promoter). c. Verify the construct by sequencing.

2. Fungal Transformation: a. Prepare protoplasts of an appropriate A. nidulans recipient strain. b. Transform the protoplasts with the expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method. c. Select for transformants on a suitable selective medium.

3. Expression and Analysis: a. Grow the transformants in a suitable liquid medium to a desired cell density. b. Induce the expression of the NR-PKS gene by adding the appropriate inducer (e.g., ethanol (B145695) for the alcA promoter). c. After a suitable incubation period, harvest the fungal mycelium and extract the secondary metabolites with an organic solvent (e.g., ethyl acetate). d. Analyze the extract by High-Performance Liquid Chromatography (HPLC) to detect the production of the expected depside or related polyketide products.

dot

Caption: Workflow for heterologous expression of NR-PKS.

Protocol 2: In Vitro Assay for a this compound Cytochrome P450

This protocol outlines a general procedure for an in vitro assay to determine the activity of a CYP enzyme involved in this compound biosynthesis.

1. Enzyme and Substrate Preparation: a. Express and purify the recombinant CYP enzyme from a suitable host (e.g., E. coli or yeast). b. Synthesize or purify the depside substrate. c. Prepare a source of NADPH and a cytochrome P450 reductase, which is required for electron transfer to the CYP.

2. Reaction Setup: a. In a microcentrifuge tube, prepare a reaction mixture containing:

- Purified CYP enzyme (final concentration in the nanomolar to low micromolar range)

- Cytochrome P450 reductase (in molar excess to the CYP)

- Depside substrate (at a concentration around the expected Km, if known, or a range of concentrations for kinetic analysis)

- A buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4) b. Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for a few minutes.

3. Reaction Initiation and Termination: a. Initiate the reaction by adding NADPH to a final concentration of approximately 1 mM. b. Incubate the reaction for a defined period, ensuring that the product formation is in the linear range. c. Terminate the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) and vortexing.

4. Product Analysis: a. Centrifuge the terminated reaction to pellet the precipitated protein. b. Analyze the supernatant by HPLC or LC-MS to detect and quantify the formation of the this compound product.

Protocol 3: HPLC Quantification of Depsidones

This protocol provides a general method for the quantification of depsidones from fungal or lichen extracts.

1. Sample Preparation: a. Extract a known amount of dried fungal mycelium or lichen thallus with a suitable organic solvent (e.g., methanol (B129727) or acetone). b. Evaporate the solvent to dryness and redissolve the residue in a known volume of the initial mobile phase for HPLC analysis. c. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. c. Gradient Program: A linear gradient from 10% to 90% B over 30 minutes, followed by a wash and re-equilibration step. d. Flow Rate: 1.0 mL/min. e. Detection: UV detector at a wavelength where depsidones show maximum absorbance (typically around 254 nm). f. Injection Volume: 10-20 µL.

3. Quantification: a. Prepare a standard curve using a purified this compound standard of known concentration. b. Inject the standards and samples onto the HPLC system. c. Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.

Conclusion

The biosynthesis of depsidones is a fascinating example of how fungi and lichens construct complex and biologically active molecules. The core pathway, involving NR-PKSs and CYPs, provides a scaffold that is further diversified by a suite of tailoring enzymes. While significant progress has been made in identifying the biosynthetic gene clusters and elucidating the general pathway, further research is needed to fully characterize the enzymes involved, including their kinetic properties and substrate specificities. A deeper understanding of these biosynthetic pathways will not only shed light on the chemical ecology of these organisms but also pave the way for the rational engineering of novel this compound structures with enhanced therapeutic potential.

References

- 1. Genome Mining and Biosynthetic Reconstitution of Fungal this compound Mollicellins Reveal a Dual Functional Cytochrome P450 for Ether Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depside and this compound Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

Unveiling the Depths: A Technical Guide to the Discovery of Novel Depsidones from Marine Fungi

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a wealth of microbial diversity with the potential to produce a rich array of novel secondary metabolites. Among these, marine-derived fungi have emerged as a particularly promising source of unique chemical scaffolds with significant therapeutic potential. This in-depth technical guide focuses on the discovery of a captivating class of polyketides known as depsidones. These compounds, characterized by their tricyclic core, have demonstrated a broad spectrum of biological activities, including potent antibacterial, cytotoxic, and anti-inflammatory properties, making them prime candidates for drug discovery and development.

This guide provides a comprehensive overview of recently discovered novel depsidones from marine fungi, complete with quantitative data on their biological activities. It further details the experimental protocols for their isolation and characterization and includes visualizations of a key signaling pathway and a typical experimental workflow to aid in understanding the discovery process.

Recently Discovered Novel Depsidones from Marine Fungi

The relentless exploration of marine fungal metabolomes continues to yield a fascinating diversity of novel depsidones. These discoveries underscore the chemical novelty resident in these microorganisms and their potential to address pressing medical needs. The following table summarizes key quantitative data for a selection of recently identified depsidones.

| Compound Name | Fungal Source | Biological Activity | Quantitative Data (μM) |

| Unguidepside C | Aspergillus unguis | Antibacterial (Gram-positive) | MIC: 5.3 - 22.1[1] |

| Aspersidone B | Aspergillus unguis | Antibacterial (Gram-positive) | MIC: 5.3 - 22.1[1] |

| Agonodepside C | Aspergillus unguis | Antibacterial (Gram-positive) | MIC: 5.3 - 22.1[1] |

| Aspergillusidone H | Aspergillus unguis GXIMD-02505 | Anti-inflammatory (NF-κB inhibition) | - |

| Spiromastixones U-Z5 | Spiromastix sp. | Antibacterial (MRSA, VRE) | MIC: 0.5 - 2.0 |

| Curdepsidones B-G | Curvularia sp. IFB-Z10 | Anti-inflammatory | - |

| Aspergisidone | Aspergillus unguis PSU-RSPG204 | Antibacterial (S. aureus, MRSA) | MIC: 0.5 µg/mL |

| Emeguisin D | Aspergillus unguis PSU-RSPG204 | Antibacterial (S. aureus, MRSA) | MIC: 0.5 µg/mL |

Experimental Protocols

The discovery of novel depsidones from marine fungi involves a multi-step process that begins with the isolation of the fungus and culminates in the structural elucidation of the purified bioactive compounds. The following sections detail the generalized methodologies for these key experiments.

Fungal Isolation and Cultivation

-

Sample Collection: Marine organisms such as sponges, algae, or sediment are collected from diverse marine environments.

-

Fungal Isolation: Small fragments of the marine organism are surface-sterilized and placed on a suitable nutrient agar (B569324) medium, such as Potato Dextrose Agar (PDA), supplemented with an antibiotic to suppress bacterial growth. The plates are incubated at room temperature until fungal mycelia emerge.

-

Pure Culture: Individual fungal colonies are sub-cultured onto fresh agar plates to obtain pure isolates.

-

Large-Scale Fermentation: For the production of secondary metabolites, the pure fungal strain is cultivated in a large volume of liquid or solid-state fermentation medium. The choice of medium and cultivation conditions (e.g., temperature, pH, aeration) are critical for inducing the production of depsidones.

Extraction and Isolation of Depsidones

-

Extraction: The fungal biomass and the culture broth are typically extracted with an organic solvent, most commonly ethyl acetate, to recover the secondary metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to a preliminary separation technique, such as Vacuum Liquid Chromatography (VLC), using a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol). This step separates the complex mixture into fractions with varying chemical compositions.

-

Purification: The fractions showing promising biological activity are further purified using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is commonly employed with a gradient of water and acetonitrile (B52724) or methanol (B129727) as the mobile phase. This process is repeated until pure compounds are isolated.

Structure Elucidation

The chemical structure of the purified depsidones is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC), are performed to establish the connectivity of atoms and the overall structure of the molecule.

Visualizing the Discovery Process and Mechanism of Action

To provide a clearer understanding of the workflow and a potential mechanism of action for these novel compounds, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for novel this compound discovery.

Caption: Inhibition of the NF-κB signaling pathway by a novel this compound.

The discovery of novel depsidones from marine fungi represents a vibrant and promising area of natural product research. The unique chemical structures and potent biological activities of these compounds highlight the immense potential of the marine microbiome as a source of new therapeutic agents. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring this exciting frontier of drug discovery.

References

Depsidone Derivatives from Aspergillus Species: A Technical Guide for Researchers

An in-depth exploration of the chemistry, biosynthesis, biological activities, and experimental protocols related to depsidone derivatives isolated from fungi of the genus Aspergillus. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, mycology, and pharmacology.

Introduction

Depsidones are a class of polyphenolic compounds characterized by a dibenzo[b,e][1][2]dioxepin-11-one core structure. They are predominantly found in lichens and fungi, with the genus Aspergillus being a particularly rich source of these structurally diverse secondary metabolites.[3][4] Fungal depsidones often exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme inhibitory properties, making them attractive candidates for drug discovery and development.[1][5] This technical guide provides a comprehensive overview of this compound derivatives found in Aspergillus species, with a focus on their chemical diversity, biosynthetic origins, biological activities, and the experimental methodologies used for their study.

Chemical Diversity of Aspergillus-Derived Depsidones

A significant number of this compound derivatives have been isolated and characterized from various Aspergillus species, particularly Aspergillus unguis and Aspergillus nidulans.[6][7][8] These compounds display considerable structural variation, primarily arising from differences in the substituents on the two aromatic rings. Common modifications include methylation, chlorination, and the presence of various side chains.[9][10] This chemical diversity contributes to the broad spectrum of their biological activities. A selection of notable this compound derivatives from Aspergillus species is presented below.

Biosynthesis of Depsidones in Aspergillus

The biosynthesis of depsidones in fungi is a complex process that is believed to primarily proceed through the oxidative coupling of depsides, which are themselves formed by the esterification of two orsellinic acid-derived units.[9][10] The biosynthesis is orchestrated by a series of enzymes, including polyketide synthases (PKSs), which are responsible for assembling the initial polyketide chains.[10] Tailoring enzymes such as halogenases, methyltransferases, and oxidoreductases then modify the basic this compound scaffold to generate the observed structural diversity.[10]

The proposed biosynthetic pathway for many depsidones in Aspergillus unguis initiates with the formation of orsellinic acid and orcinol (B57675) derivatives via the PKS pathway. These precursors then undergo depside formation, followed by intramolecular oxidative coupling to yield the characteristic tricyclic this compound core.[9]

Biological Activities and Quantitative Data

This compound derivatives from Aspergillus species have been reported to possess a wide array of biological activities. The following tables summarize the quantitative data for some of the most well-studied activities.

Table 1: Antimicrobial Activity of Aspergillus-Derived Depsidones

| Compound | Aspergillus Species | Test Organism | MIC (µg/mL) | Reference(s) |

| Nornidulin | A. unguis | Staphylococcus aureus | 0.5 | [11] |

| Nornidulin | A. unguis | Methicillin-resistant S. aureus (MRSA) | 0.5 | [11] |

| Nidulin | A. unguis | S. aureus | 1-8 | [1] |

| Unguinol | A. unguis | S. aureus | 1-8 | [1] |

| 2-Chlorounguinol | A. unguis | S. aureus | 1-8 | [1] |

| Aspergisidone | A. unguis | S. aureus | >8 | [1] |

| Aspergisidone | A. unguis | Methicillin-resistant S. aureus (MRSA) | >8 | [1] |

| Aspergisidone B | A. unguis | Bacillus subtilis | 10.7 µM | [1] |

| Aspergisidone B | A. unguis | Micrococcus luteus | 10.7 µM | [1] |

| Aspergisidone B | A. unguis | S. aureus | 5.3 µM | [1] |

| A new this compound | A. unguis | Candida albicans | 1-8 | [1] |

Table 2: Cytotoxic and Enzyme Inhibitory Activities of Aspergillus-Derived Depsidones

| Compound | Aspergillus Species | Activity | IC50 | Reference(s) |

| Aspergillusidone G | A. unguis | Acetylcholinesterase Inhibition | 56.75 µM | [12] |

| Guanxidone A | Aspergillus sp. | Anti-inflammatory (NO production) | 8.22 µM | [13] |

| Aspergillusidone A | A. unguis | Aromatase Inhibition | 1.2-11.2 µM | [3] |

| Aspergillusidone B | A. unguis | Aromatase Inhibition | 1.2-11.2 µM | [3] |

| Aspergillusidone C | A. unguis | Aromatase Inhibition | 0.74 µM | [3] |

| Nidulin | A. unguis | Aromatase Inhibition | 1.2-11.2 µM | [3] |

| Nornidulin | A. unguis | Aromatase Inhibition | 1.2-11.2 µM | [3] |

| 2-Chlorounguinol | A. unguis | Aromatase Inhibition | 1.2-11.2 µM | [3] |

| Various depsidones | A. unguis | Cytotoxicity (NS-1 cell line) | 6.3-50 µg/mL | [1] |

Signaling Pathway Modulation

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of Aspergillus-derived depsidones, with several reports indicating their ability to modulate key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses, cell proliferation, and survival.[14][15] Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer and chronic inflammatory conditions.[16][17] Several this compound derivatives have been shown to inhibit the activation of the NF-κB signaling pathway.[1][6] This inhibition can occur through various mechanisms, including the prevention of the degradation of the inhibitory subunit IκBα, which retains NF-κB in the cytoplasm. The inhibitory effect on the NF-κB pathway likely contributes to the anti-inflammatory and some of the cytotoxic properties observed for these compounds.[1][6]

Modulation of Other Signaling Pathways

In addition to the NF-κB pathway, depsidones have been implicated in the modulation of other signaling cascades. For instance, some depsidones have been shown to influence the IL-17 and TNF signaling pathways, both of which are central to inflammatory processes.[2] Furthermore, there is evidence to suggest that certain fungal metabolites can induce apoptosis through both extrinsic and intrinsic pathways, and while not yet definitively shown for Aspergillus depsidones, this represents a plausible mechanism for their cytotoxic effects.[18][19][20] The mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses to a variety of stimuli, are also potential targets for these bioactive compounds.[21][22][23][24]

Experimental Protocols

This section provides detailed methodologies for the cultivation of Aspergillus species, extraction and isolation of this compound derivatives, and assessment of their antimicrobial activity.

Fungal Cultivation and Extraction

A representative workflow for the cultivation of Aspergillus and subsequent extraction of depsidones is outlined below.

Protocol:

-

Fungal Culture: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a pure culture of the desired Aspergillus species.[8] Incubate the culture under appropriate conditions of temperature and agitation for a period of 14-21 days to allow for the production of secondary metabolites.[7]

-

Extraction:

-

Separate the fungal mycelium from the culture broth by filtration.

-

Extract the culture broth three times with an equal volume of ethyl acetate.

-

Extract the mycelium three times with methanol.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.[9]

-

-

Fractionation:

-

Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to yield several fractions.[9]

-

-

Purification:

-

Structural Elucidation:

Antimicrobial Activity Assay (Broth Microdilution Method)

Protocol:

-

Preparation of Test Compound: Dissolve the purified this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Preparation of Microtiter Plates: Dispense a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilutions: Perform two-fold serial dilutions of the test compound stock solution in the microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[32][33]

Conclusion

This compound derivatives from Aspergillus species represent a promising class of natural products with significant potential for the development of new therapeutic agents. Their structural diversity, coupled with a broad range of biological activities, makes them a compelling area of research. This technical guide has provided a comprehensive overview of the current knowledge on these fascinating compounds, from their chemical structures and biosynthesis to their biological effects and the experimental methods used for their investigation. It is anticipated that continued research in this area will lead to the discovery of new this compound derivatives with enhanced therapeutic properties and a deeper understanding of their mechanisms of action.

References

- 1. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB inhibitory, antimicrobial and antiproliferative potentials of compounds from Hawaiian fungus Aspergillus polyporicola FS910 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

- 7. Antimicrobial Potential of Metabolites in Fungal Strains Isolated from a Polluted Stream: Annulohypoxylon stygium WL1B5 Produces Metabolites against Extended-Spectrum Beta-Lactamase-Positive Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synergizing a Metabolic Blockade and Non-reducing Polyketide Synthase Substrate Flexibility Expand this compound Diversity in a Marine-Derived Aspergillus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Derivatives and a Cyclopeptide Produced by Marine Fungus Aspergillus unguis under Chemical Induction and by Its Plasma Induced Mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new this compound derivative from mangrove endophytic fungus Aspergillus sp. GXNU-A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glucocorticoids Suppress NF-κB-Mediated Neutrophil Control of Aspergillus fumigatus Hyphal Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. epi-Aszonalenin B from Aspergillus novofumigatus inhibits NF-κB activity induced by ZFTA-RELA fusion protein that drives ependymoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The immunosuppressive fungal metabolite gliotoxin specifically inhibits transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Induction of apoptosis by sphingoid long-chain bases in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Induction of Apoptosis by Sphingoid Long-Chain Bases in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAPK pathway-related tyrosine phosphatases regulate development, secondary metabolism and pathogenicity in fungus Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. KEGG PATHWAY: MAPK signaling pathway - yeast - Aspergillus nidulans [kegg.jp]

- 23. Role of Pmk1, Mpk1, or Hog1 in the mitogen-activated protein kinase pathway of Aspergillus cristatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Development of an analytical method for identification of Aspergillus flavus based on chemical markers using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Redirecting [linkinghub.elsevier.com]

- 29. researchgate.net [researchgate.net]

- 30. Aspochalamins A-D and aspochalasin Z produced by the endosymbiotic Fungus Aspergillus niveus LU 9575. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Studies on fungal metabolites. Part 3. 13C N.m.r. spectral and structural studies on austin and new related meroterpenoids from Aspergillus ustus, Aspergillus variecolor, and Penicillium diversum - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 32. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential: A Technical Guide to the Biological Activities of Naturally Occurring Depsidones

For Immediate Release

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by naturally occurring depsidones, a class of polyphenolic compounds primarily sourced from lichens and fungi.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these fascinating natural products. We delve into their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.

Core Biological Activities of Depsidones

Depsidones have garnered significant attention in the scientific community for their broad spectrum of pharmacological effects. These activities are attributed to their unique tricyclic structure, which consists of two phenolic rings linked by both an ester and an ether bond.[2] The following sections summarize the key biological activities of depsidones, supported by quantitative data from various studies.

Anticancer Activity

Depsidones have demonstrated notable cytotoxic effects against a range of cancer cell lines.[4][5] Their anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, some depsidones have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent modulation of the PI3K/AKT signaling pathway.[4] The cytotoxic efficacy of several depsidones is summarized in Table 1.

Table 1: Cytotoxic Activity of Naturally Occurring Depsidones Against Various Cancer Cell Lines

| Depsidone | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Mollicellin I | KB (Human oral epidermoid carcinoma) | MTT | 10.66 | [4] |

| Mollicellin I | HepG2 (Human hepatocellular carcinoma) | MTT | 7.10 | [4] |

| Mollicellin X | KB (Human oral epidermoid carcinoma) | MTT | 4.79 | [6] |

| Mollicellin H | KB (Human oral epidermoid carcinoma) | MTT | 9.83 | [6] |

| Mollicellin F | KB (Human oral epidermoid carcinoma) | MTT | 10.64 | [6] |

| Mollicellin F | HepG2 (Human hepatocellular carcinoma) | MTT | 4.95 | [6] |

| Physodic acid | A-172 (Human glioblastoma) | MTT | 42.41 | [1] |

| Physodic acid | T98G (Human glioblastoma) | MTT | 50.57 | [1] |

| Physodic acid | U-138 MG (Human glioblastoma) | MTT | 45.72 | [1] |

| Norstictic acid derivative (8'-O-n-butyl) | PC-03 (Human prostate cancer) | Sulforhodamine B | 6.37 | [7] |

| Norstictic acid derivative (8'-O-isopropyl) | PC-03 (Human prostate cancer) | Sulforhodamine B | 1.28 | [7] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit cell proliferation by 50%. A lower value indicates greater potency.

Antimicrobial Activity

A significant number of depsidones exhibit potent antimicrobial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][5][8] Some halogenated depsidones, such as the brominated spiromastixones, have shown particularly strong inhibition against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[9][10] The antimicrobial efficacy of selected depsidones is presented in Table 2.

Table 2: Antimicrobial Activity of Naturally Occurring Depsidones

| This compound | Microorganism | Assay | MIC (µM) | Reference |

| Spiromastixone (tribrominated) | Staphylococcus aureus (MRSA) | Broth Microdilution | 0.5 | [10] |

| Spiromastixone (tribrominated) | Enterococcus faecium (VRE) | Broth Microdilution | 1.0 | [10] |

| Mollicellin V | Bacillus cereus | Broth Microdilution | 4 µg/mL | [11] |

| Mollicellin V | Bacillus subtilis | Broth Microdilution | 8 µg/mL | [11] |

| Mollicellin W | Bacillus cereus | Broth Microdilution | 4 µg/mL | [11] |

| Mollicellin W | Bacillus subtilis | Broth Microdilution | 8 µg/mL | [11] |

| Lobaric acid | Escherichia coli | Not specified | Potent activity | [8] |

| Lobaric acid | Bacillus subtilis | Not specified | Potent activity | [8] |

| Sekikaic acid | Salmonella typhi | Not specified | Potent activity | [8] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.

Antioxidant Activity

Depsidones are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[12][13] The main mechanisms of their antioxidant action include Formal Hydrogen Transfer (FHT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET), with the latter being significant in aqueous environments.[14][15] Theoretical and experimental studies have shown that depsidones can be potent scavengers of hydroxyl (HO•) and superoxide (B77818) (O₂•⁻) radicals.[12][13][15] The antioxidant capacity of some depsidones is detailed in Table 3.

Table 3: Antioxidant Activity of Naturally Occurring Depsidones

| This compound | Assay | IC50 (µM) | Reference |

| Salazinic Acid | DPPH Radical Scavenging | 12.14 | [9] |

| Stictic Acid Derivative | Superoxide Anion Scavenging | 566 | [9] |

| 1'-Chloropannarin | Rat brain homogenate auto-oxidation | 1.7 (66% protection) | [16] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound required to scavenge 50% of the free radicals.

Enzyme Inhibitory Activity

Depsidones have been found to inhibit a variety of enzymes, suggesting their potential in treating a range of diseases.[1][3] For example, lobaric acid has demonstrated potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity.[17] Other depsidones have shown inhibitory effects on enzymes such as acetylcholinesterase, which is relevant to Alzheimer's disease, and cyclooxygenases (COX-1 and COX-2), which are involved in inflammation.[18] A summary of the enzyme inhibitory activities of selected depsidones is provided in Table 4.

Table 4: Enzyme Inhibitory Activity of Naturally Occurring Depsidones

| This compound | Enzyme | Assay | IC50 (µM) | Reference |

| Lobaric acid | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme Inhibition Assay | 0.87 | [17] |

| Lobaric acid | β-Glucuronidase | Enzyme Inhibition Assay | 3.28 | [18] |

| Lobaric acid | Phosphodiesterase | Enzyme Inhibition Assay | 313.7 | [18] |

| Salazinic acid | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | 21.8 nM | [19] |

| Galbinic acid | 5-Lipoxygenase (5-LOX) | Enzyme Inhibition Assay | 11.4 nM | [19] |

| Lobaric acid | Xanthine Oxidase (XO) | Enzyme Inhibition Assay | 13.0 nM | [19] |

| Physodic acid | M-Phase Phosphoprotein 1 (MPP1) | Enzyme Inhibition Assay | ~30 (EC50) | [20] |

IC50: The half-maximal inhibitory concentration, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms underlying the biological activities of depsidones, this section includes diagrams of key signaling pathways and a typical experimental workflow for assessing cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][12][16]

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solutions (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the this compound compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the depsidones). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: After the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] The plate may be gently shaken for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the this compound.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][21]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound stock solutions

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: From a fresh culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[21] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[21]

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound compound in the broth medium directly in the 96-well plate.[22] Typically, this results in a range of concentrations across the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the this compound dilutions.[21] Include a positive control well (inoculum without this compound) and a negative control well (broth without inoculum).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for fungi.[21][22]

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the this compound at which there is no visible growth (turbidity) in the well.[21]

Antioxidant Assay (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[2][14]

Materials:

-

96-well microplates or cuvettes

-

This compound solutions at various concentrations

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol)

-

Methanol or ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 180 µL). Then, add a small volume of the this compound solution at different concentrations (e.g., 20 µL).[5] A control containing only the DPPH solution and the solvent should be prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specific period, typically 30 minutes.[2][19]

-

Absorbance Measurement: After incubation, measure the absorbance of the solution at a wavelength of approximately 517 nm.[2][19] The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[4] The IC50 value, the concentration of the this compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Enzyme Inhibition Assay (Acetylcholinesterase Inhibition)

This protocol describes a general method for determining the inhibitory effect of depsidones on acetylcholinesterase (AChE) activity, based on the Ellman method.[6][23]

Materials:

-

96-well microplates

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound solutions at various concentrations

-

Microplate reader

Procedure:

-

Assay Preparation: In the wells of a 96-well plate, add the Tris-HCl buffer, DTNB solution, and the this compound solution at various concentrations.[23]

-

Enzyme Addition and Pre-incubation: Add the AChE enzyme solution to each well. A blank reaction should be prepared with buffer instead of the enzyme. A control reaction should contain the enzyme and solvent but no inhibitor. Incubate the plate at a specific temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[23]

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate (ATCI) to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.[23]

-

Data Analysis: The rate of the reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. Lichen-Derived Depsides and Depsidones Modulate the Nrf2, NF-κB and STAT3 Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Antibacterial Compounds Isolated from Endophytic Fungi Reported from 2021 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. Lichen-Derived Depsides and Depsidones Modulate the Nrf2, NF-κB and STAT3 Signaling Pathways in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. Theoretical Study on the Antioxidant Activity of Natural Depsidones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp - PMC [pmc.ncbi.nlm.nih.gov]

- 19. marinebiology.pt [marinebiology.pt]

- 20. Antioxidant activity of depsides and depsidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. m.youtube.com [m.youtube.com]

- 23. japsonline.com [japsonline.com]

Exploring the Diversity of Depsidone Structures: A Technical Guide

Abstract

Depsidones are a class of polyphenolic polyketides predominantly found in lichens and fungi, exhibiting a remarkable structural diversity and a wide array of biological activities.[1][2] This technical guide provides an in-depth exploration of the core structures of depsidones, their biosynthetic pathways, and diverse biological functions. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their classification, experimental protocols for their study, and a summary of their therapeutic potential. Detailed methodologies for key experiments are provided, and complex biological processes are visualized through signaling pathway and workflow diagrams. Quantitative data on biological activities are summarized in structured tables for comparative analysis, highlighting their potential as lead compounds in drug discovery.

Introduction to Depsidones

Depsidones are characterized by a dibenzo[b,e][3]dioxepin-11-one core, which consists of two phenolic rings joined by both an ester and an ether linkage.[2][4] This rigid tricyclic structure is the foundation upon which a vast diversity of derivatives is built, primarily through variations in the substituents on the aromatic rings. These modifications, which include alkyl side chains, hydroxyl, carboxyl, and formyl groups, as well as halogenation, give rise to a wide range of physicochemical properties and biological activities.[1][5]

Depsidones are biosynthetically derived from depsides, their acyclic precursors, through an oxidative cyclization process that forms the characteristic ether bond.[6] This transformation is a key step in their biosynthesis and contributes to their structural rigidity and unique biological profile. The primary producers of depsidones are lichenized fungi, where these compounds are believed to play a role in protecting the organism from environmental stressors.[6][7]

Classification and Structural Diversity

The structural diversity of depsidones arises from the varied substitution patterns on their core scaffold. They can be broadly classified based on the nature and position of these substituents. Key distinguishing features include the length and branching of alkyl side chains, the number and location of hydroxyl and methoxy (B1213986) groups, and the presence of other functional groups such as aldehydes and carboxylic acids.[3][8]

Biosynthesis of Depsidones

The biosynthesis of depsidones is a multi-step enzymatic process that begins with the formation of polyketide chains. These chains are synthesized by polyketide synthases (PKSs) and subsequently cyclize to form monocyclic phenolic units.[3][5] Two of these phenolic units are then linked via an ester bond to form a depside. The crucial step in depsidone formation is the intramolecular oxidative cyclization of the depside precursor, catalyzed by a cytochrome P450 enzyme, which forms the characteristic ether linkage.[5][9]

Caption: Biosynthetic pathway of depsidones from polyketide precursors.

Experimental Protocols

Isolation and Purification of Depsidones from Lichens

A general procedure for the extraction and isolation of depsidones from lichen thalli is as follows:

-

Extraction: Dried and ground lichen material is extracted with an organic solvent, typically acetone, at room temperature.[2] The extraction is often performed in an ultrasonic bath to enhance efficiency.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.

-

Chromatographic Separation: The crude extract is subjected to chromatographic techniques for the separation of individual depsidones. This commonly involves:

-

Column Chromatography (CC): Silica gel or RP-18 are frequently used as the stationary phase.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purification of the isolated compounds. A C18 column is typically used with a gradient elution system, for example, a water-acetonitrile mobile phase with a small percentage of trifluoroacetic acid (TFA).[9][10]

-

Structural Characterization

The structures of purified depsidones are elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule.

Biological Activity Assays

The diverse biological activities of depsidones are evaluated using various in vitro assays:

-

Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined using methods such as the broth microdilution assay against a panel of bacteria and fungi.[3]

-

Cytotoxic Activity: The half-maximal inhibitory concentration (IC50) against various cancer cell lines is commonly determined using the sulforhodamine B (SRB) assay.[3]

-

Antioxidant Activity: The radical scavenging capacity can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Biological Activities and Therapeutic Potential

Depsidones exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[1][11] These activities include antimicrobial, cytotoxic, anti-inflammatory, and antioxidant effects.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of selected depsidones.

Table 1: Cytotoxic Activity of Selected Depsidones

| This compound | Cell Line | IC50 (µM) | Reference |

| Mollicellin 95 | KB | 7.10 | [3] |

| Mollicellin 95 | Hela | 4.79 | [3] |

| Mollicellin 97 | Hela | 10.64 | [3] |

| Mollicellin 110 | Hela | 9.83 | [3] |

| Mollicellin 110 | HepG2 | 11.69 | [3] |

| Stictic Acid | HeLa | 15.61 (µg/mL) | [3] |

Table 2: Antimicrobial Activity of Selected Depsidones

| This compound | Microorganism | MIC (µM) | Reference |

| Unguinol derivative 156 | Bacillus subtilis | 10.7 | [3] |

| Unguinol derivative 156 | Micrococcus luteus | 10.7 | [3] |

| Unguinol derivative 156 | Staphylococcus aureus | 5.3 | [3] |

| Himantormione B (131) | Staphylococcus aureus | 7.01 | [3] |

| Candelaria fibrosa this compound (136) | Bacillus cereus | 88.0 | [3] |

| Candelaria fibrosa this compound (136) | Staphylococcus aureus | 39.6 | [3] |

Modulation of Signaling Pathways

Several depsidones have been shown to exert their biological effects by modulating key cellular signaling pathways. For instance, certain depsidones have demonstrated the ability to modulate the NF-κB, Nrf2, and STAT3 pathways, which are critically involved in inflammation and cancer.[3]

Caption: Modulation of key signaling pathways by depsidones.

Conclusion

Depsidones represent a structurally diverse class of natural products with significant therapeutic potential. Their unique chemical scaffolds and broad range of biological activities make them a compelling area of research for the discovery of new drugs. This guide has provided a comprehensive overview of the diversity of this compound structures, their biosynthesis, and methods for their study. Further investigation into the mechanisms of action and structure-activity relationships of these fascinating molecules is warranted to fully exploit their potential in medicine.

References

- 1. Biologically active fungal depsidones: Chemistry, biosynthesis, structural characterization, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lichen Depsidones with Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Depside and this compound Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical Study on the Antioxidant Activity of Natural Depsidones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Characterization of the this compound gene cluster reveals etherification, decarboxylation and multiple halogenations as tailoring steps in this compound assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to depsidone polyketide pathways

An In-depth Technical Guide to Depsidone Polyketide Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction